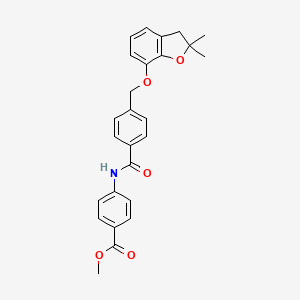

Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate is a synthetic organic compound known for its unique structural properties. This compound falls under the category of benzamides, specifically designed for applications in various scientific fields.

Méthodes De Préparation

The synthesis of Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate typically involves a multi-step chemical process.

Synthetic Routes and Reaction Conditions:

Initial formation of 2,2-dimethyl-2,3-dihydrobenzofuran involves cyclization reactions.

The intermediate compound is then subjected to nucleophilic substitution with a suitable benzyl halide to introduce the benzoate group.

Finally, amide bond formation is achieved by reacting the intermediate with an appropriate benzoyl chloride under controlled conditions, usually in the presence of a base like triethylamine.

Industrial Production Methods:

Industrial-scale production follows similar synthetic routes but requires optimization of reaction parameters for scalability.

Continuous flow chemistry techniques are often employed to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate undergoes several notable chemical reactions.

Types of Reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction with reagents like lithium aluminum hydride yields corresponding alcohols.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

For oxidation: Potassium permanganate in acidic or basic medium.

For reduction: Lithium aluminum hydride in dry ether.

For substitution: Various halogenated compounds under UV light or heat.

Major Products:

Oxidation yields carboxylic acids and phenols.

Reduction yields primary or secondary alcohols.

Substitution reactions yield halogenated derivatives or other substituted benzamides.

Applications De Recherche Scientifique

Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate finds applications across multiple scientific domains.

Chemistry:

Used as a starting material for synthesizing more complex molecules.

Acts as a catalyst in certain organic reactions.

Biology:

Employed in studying biological pathways due to its structural resemblance to some bioactive molecules.

Medicine:

Investigated for potential therapeutic applications, particularly in drug delivery systems and targeted therapy.

Industry:

Used in the manufacture of specialty chemicals and advanced materials.

Mécanisme D'action

The compound exerts its effects through specific molecular interactions.

Molecular Targets:

Binds to receptors or enzymes with high affinity due to its unique benzofuran structure.

Modulates biological pathways by interacting with cellular components.

Pathways Involved:

Affects signaling pathways that regulate cellular functions.

Can inhibit or activate certain enzymes, influencing metabolic processes.

Comparaison Avec Des Composés Similaires

Methyl 4-(4-bromobenzamido)benzoate

Methyl 4-(4-chlorobenzamido)benzoate

Methyl 4-(4-nitrobenzamido)benzoate

Each of these related compounds shares the core benzamide structure but differs in substituents, leading to variations in their chemical behavior and applications.

Activité Biologique

Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate is a synthetic compound with potential therapeutic applications. Its structure incorporates a benzofuran moiety, known for various biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

This structure includes a benzamide group linked to a methyl ester and a benzofuran derivative, suggesting multiple sites for interaction with biological targets.

- Antioxidant Properties : The benzofuran moiety contributes to the compound's ability to scavenge free radicals, thus potentially reducing oxidative stress in cells.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

In Vitro Studies

Several studies have evaluated the biological activity of related benzofuran derivatives. For instance:

- Tyrosinase Inhibition : Analogous compounds have shown significant inhibition of mushroom tyrosinase, an enzyme critical for melanin production. This suggests potential use in skin whitening formulations .

- Cell Viability Assays : In B16F10 murine melanoma cells, certain analogs demonstrated low cytotoxicity at concentrations up to 20 µM after 48 hours of treatment . This indicates that this compound may possess a favorable safety profile for further testing.

Data Tables

Case Studies

- Case Study on Anticancer Properties : A study investigating the anticancer potential of a related benzofuran derivative demonstrated significant tumor growth inhibition in mice models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

- Case Study on Skin Whitening Agents : Research on compounds similar to this compound highlighted their effectiveness in reducing melanin production in human skin fibroblasts.

Propriétés

IUPAC Name |

methyl 4-[[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-26(2)15-20-5-4-6-22(23(20)32-26)31-16-17-7-9-18(10-8-17)24(28)27-21-13-11-19(12-14-21)25(29)30-3/h4-14H,15-16H2,1-3H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYUXOFVOGVGGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.